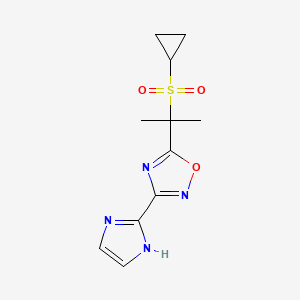![molecular formula C16H18N6O2 B7357043 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357043.png)
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as INDY, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation.
作用机制
The mechanism of action of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. It targets the PI3K/Akt/mTOR signaling pathway, which is a key pathway that regulates cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, protect neurons from oxidative stress and inflammation, and have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is its potential therapeutic applications in various fields. It has been found to have potential applications in cancer treatment, neuroprotection, and inflammation. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
未来方向
For 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one research include further studies on its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. Additionally, further studies on its mechanism of action and its biochemical and physiological effects are needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of 3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 1H-indazole-6-carboxylic acid with thionyl chloride to form 1H-indazole-6-carbonyl chloride. This is then reacted with 2-(1-piperidinyl)acetic acid to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carboxylic acid.
The next step involves the reaction of the above compound with triphosgene to form 1-[2-(1H-indazol-6-yl)acetyl]piperidine-2-carbonyl chloride. This is then reacted with 5-amino-1,2,4-triazole to form this compound.
科学研究应用
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In neuroprotection research, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
In inflammation research, this compound has been found to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
属性
IUPAC Name |
3-[1-[2-(1H-indazol-6-yl)acetyl]piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-14(8-10-4-5-11-9-17-19-12(11)7-10)22-6-2-1-3-13(22)15-18-16(24)21-20-15/h4-5,7,9,13H,1-3,6,8H2,(H,17,19)(H2,18,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUYWPGLPQZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NNC(=O)N2)C(=O)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356964.png)
![3-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356971.png)
![3-[1-(3,5-Dimethyladamantane-1-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356977.png)
![3-[1-(4-Fluoro-3-methyl-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356980.png)
![3-[1-(2,2-Dicyclopropylacetyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356983.png)


![3-(3-chlorophenyl)-N-[(2-methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]propanamide](/img/structure/B7357007.png)
![3-[[1-(Hydroxymethyl)cyclohexyl]sulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357008.png)

![6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7357019.png)
![3,3-dimethyl-5-[2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-indol-2-one](/img/structure/B7357029.png)
![1-methyl-6-[methyl-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357030.png)
![3-[1-[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357054.png)